(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
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Description
Scientific Research Applications
Synthesis and Imaging Applications
One area of application involves the synthesis of related compounds for imaging purposes. For instance, a study by Gao et al. (2013) reported on the synthesis of a compound for potential PET probe imaging of the enzyme PIM1, highlighting the chemical's utility in developing diagnostic tools (Gao, Wang, Miller, & Zheng, 2013).
Antimicrobial and Biofilm Inhibition
Research also delves into the compound's antimicrobial properties. Mekky & Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids, demonstrating potent antibacterial efficacies and biofilm inhibition activities, which could lead to new treatments for bacterial infections (Mekky & Sanad, 2020).
Antidepressant and Antianxiety Activities
Furthermore, derivatives of similar chemical structures have been investigated for their potential antidepressant and antianxiety activities. Kumar et al. (2017) reported on the synthesis of compounds that showed significant activity in behavioral despair and anxiety models in albino mice (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Anti-inflammatory and Analgesic Agents
The compound's framework has been utilized in the design of agents with potential anti-inflammatory and analgesic effects. Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
There is also interest in the compound's potential anticancer activity. Mao et al. (2016) designed and synthesized hybrid compounds between benzofuran and N-aryl piperazine, evaluating their in vitro anti-tumor activity against human tumor cell lines, with some derivatives showing selective cytotoxic activity (Mao, Zheng, Lin, Hu, Wang, Wan, & Rao, 2016).
properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c23-16-3-1-15(2-4-16)13-20-21(28)17-5-6-19(27)18(22(17)29-20)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQUJCOSWZNOB-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Cl)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Cl)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one |
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